molecular formula C14H15ClN2O3S B12184498 N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide

N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B12184498
M. Wt: 326.8 g/mol
InChI Key: CBWLNRVKGLVZTH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group, a methyl group, and a chloropyridinyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 5-chloropyridine-2-amine with 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chloropyridinyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O3S/c1-3-20-12-8-10(2)4-6-13(12)21(18,19)17-14-7-5-11(15)9-16-14/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

CBWLNRVKGLVZTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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